Aminopeptidase-IN-1

Description

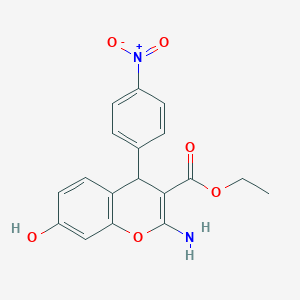

The exact mass of the compound ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate is 356.10083623 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-7-hydroxy-4-(4-nitrophenyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-2-25-18(22)16-15(10-3-5-11(6-4-10)20(23)24)13-8-7-12(21)9-14(13)26-17(16)19/h3-9,15,21H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTAMBMUQWHXLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Aminopeptidase Inhibitors: A Focus on a Representative Compound

Disclaimer: The specific compound "Aminopeptidase-IN-1" was not found in the public domain literature. Therefore, this guide provides a detailed overview of the mechanism of action of a representative aminopeptidase inhibitor, Leucine Phosphonic Acid, an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). The principles, experimental protocols, and data presentation are structured to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals in the field of aminopeptidase inhibition.

Introduction to Aminopeptidases and Their Inhibition

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are crucial in a variety of physiological processes, including protein digestion, peptide metabolism, and regulation of bioactive peptides.[1][2] Dysregulation of aminopeptidase activity has been implicated in various diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.[1]

Aminopeptidase inhibitors are molecules that bind to aminopeptidases and prevent them from carrying out their enzymatic function. These inhibitors can act through various mechanisms, including competitive, non-competitive, and allosteric inhibition. This guide focuses on the mechanism of action of a representative competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Leucine Phosphonic Acid.

Core Mechanism of Action of Aminopeptidase Inhibitors

The fundamental mechanism of action for many aminopeptidase inhibitors involves binding to the active site of the enzyme, thereby preventing the substrate from binding and being processed. Most aminopeptidases are metalloenzymes, often containing a zinc ion in their active site that is essential for catalysis. The catalytic mechanism generally involves the metal ion activating a water molecule, which then acts as a nucleophile to attack the peptide bond of the substrate.

Inhibitors like Leucine Phosphonic Acid are designed to mimic the transition state of the peptide substrate during hydrolysis. The phosphonic acid group can chelate the active site zinc ion, forming a stable complex and effectively blocking the enzyme's activity.

Below is a diagram illustrating the general mechanism of competitive inhibition of a metallo-aminopeptidase.

Caption: General mechanism of competitive aminopeptidase inhibition.

Quantitative Data for Aminopeptidase Inhibitors

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The Ki is the dissociation constant of the enzyme-inhibitor complex and represents a more absolute measure of inhibitor potency.

The following table summarizes the quantitative data for selected ERAP1 inhibitors.

| Inhibitor Name | Target Enzyme | Standard Type | Standard Value (nM) |

| [(2S)-2-[[(2S)-1-Amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid | ERAP1 | IC50 | 33.0, 48.0 |

| [(2S)-2-[[(2S)-1-Amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid | ERAP1 | IC50 | 3694.0 |

| [(2S)-2-[[(2S)-1-Amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid | ERAP1 | Ki | 3500.0 |

| Leucine Phosphonic Acid | ERAP1 | Ki | 5080.0 |

| Phosphonic acid, (1-amino-3-phenylpropyl)- | ERAP1 | Ki | 26900.0 |

Data sourced from AAT Bioquest.

Experimental Protocols

Aminopeptidase Activity Assay (Spectrophotometric)

This protocol is adapted from a standard method for measuring aminopeptidase activity using a chromogenic substrate.

Principle: The enzyme hydrolyzes a synthetic substrate, L-Leucine p-nitroanilide, releasing p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm.

Materials:

-

Aminopeptidase enzyme solution

-

L-Leucine p-nitroanilide (substrate)

-

Tricine buffer (pH 8.0)

-

Methanol

-

Bovine Serum Albumin (BSA)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction cocktail containing Tricine buffer, methanol, and L-leucine p-nitroanilide.

-

Equilibrate the reaction cocktail and the enzyme solution to 25°C.

-

Add the enzyme solution to the reaction cocktail in the wells of a microplate to initiate the reaction.

-

Immediately measure the increase in absorbance at 405 nm over time using a spectrophotometer.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

IC50 Determination Assay

This protocol outlines the determination of the IC50 value for an aminopeptidase inhibitor.

Principle: The enzymatic activity is measured in the presence of varying concentrations of the inhibitor to determine the concentration that causes 50% inhibition.

Materials:

-

Same as the aminopeptidase activity assay

-

Aminopeptidase inhibitor of interest

Procedure:

-

Perform the aminopeptidase activity assay as described above.

-

In parallel, set up reactions containing a fixed concentration of enzyme and substrate, but with serially diluted concentrations of the inhibitor.

-

Measure the reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

The IC50 value is the inhibitor concentration that corresponds to 50% of the maximal enzymatic activity.

Caption: Workflow for IC50 determination of an aminopeptidase inhibitor.

Signaling Pathways Associated with Aminopeptidase Function

Aminopeptidases are involved in various signaling pathways, and their inhibition can have significant downstream effects. For example, Aminopeptidase N (CD13) has been shown to be linked to signal transduction pathways in monocytes, influencing calcium signaling and the MAPK pathway. Ligation of APN/CD13 can lead to the phosphorylation of ERK1/2, JNK, and p38 MAP kinases, and induce the expression of cytokines like IL-8.

ERAP1, the target of our representative inhibitor, plays a critical role in the antigen processing and presentation pathway by trimming peptides for loading onto MHC class I molecules. Inhibition of ERAP1 can therefore modulate the immune response.

The diagram below illustrates the signaling cascade initiated by Aminopeptidase N/CD13 ligation in monocytes.

Caption: Signaling pathway associated with Aminopeptidase N/CD13.

Conclusion

This technical guide has provided a comprehensive overview of the mechanism of action of aminopeptidase inhibitors, using Leucine Phosphonic Acid as a representative example. The guide has detailed the core inhibitory mechanism, presented quantitative data for inhibitor potency, outlined key experimental protocols for assessing inhibitor activity, and described relevant signaling pathways. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of aminopeptidase inhibitors and their therapeutic potential.

References

A Technical Guide to HA-08: A Novel and Potent Inhibitor of Insulin-Regulated Aminopeptidase (IRAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a zinc-dependent metalloenzyme that plays a crucial role in various physiological processes.[1] Its involvement in cognitive functions, glucose metabolism, and the regulation of peptide hormones like oxytocin and vasopressin has made it a compelling target for drug discovery.[2][3] Inhibition of IRAP has been shown to enhance memory and learning in preclinical models, suggesting its therapeutic potential for cognitive disorders such as Alzheimer's disease.[4] This technical guide provides an in-depth overview of HA-08, a novel, potent, and selective macrocyclic peptide inhibitor of IRAP.[2]

Core Compound: HA-08

HA-08 is a synthetic macrocyclic peptidomimetic that acts as a competitive inhibitor of IRAP. Its design was inspired by the structures of angiotensin IV, a known IRAP inhibitor, and the natural IRAP substrates, oxytocin and vasopressin. The macrocyclic structure of HA-08 confers high potency and significantly improved metabolic stability compared to linear peptide inhibitors.

Quantitative Data Presentation

The following tables summarize the inhibitory potency and selectivity of HA-08 in comparison to other key IRAP inhibitors.

Table 1: Inhibitory Potency of IRAP Inhibitors

| Compound | IC50 (nM) | Ki (nM) | Source(s) |

| HA-08 | 8 - 18 | 3.3 | |

| HFI-419 | - | 480 | |

| Angiotensin IV | - | 62 | |

| LVV-hemorphin-7 | - | 56 - 620 |

Table 2: Selectivity of HA-08 for IRAP over other Aminopeptidases

| Aminopeptidase | HA-08 Inhibition | Selectivity Fold (approx.) | Source(s) |

| Aminopeptidase N (AP-N) | > 7000 nM (Ki) | > 2000-fold | |

| ERAP1 | Inactive | - | |

| ERAP2 | Weak inhibitor | High |

Experimental Protocols

IRAP Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against IRAP using a fluorogenic substrate.

a. Materials:

-

Recombinant human IRAP enzyme

-

L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (e.g., HA-08) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

b. Procedure:

-

Prepare a solution of recombinant human IRAP in assay buffer to a final concentration of 1 nM.

-

Prepare serial dilutions of the test compound (e.g., HA-08) in assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

Add 50 µL of the IRAP enzyme solution to each well of the 96-well plate.

-

Add 50 µL of the test compound dilutions to the respective wells. For control wells, add 50 µL of the assay buffer with DMSO.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Prepare a stock solution of the L-AMC substrate in DMSO and dilute it in assay buffer to a final concentration of 20 µM.

-

Initiate the enzymatic reaction by adding 100 µL of the L-AMC substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

c. Experimental Workflow Diagram:

References

- 1. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insulin-responsive amino peptidase follows the Glut4 pathway but is dispensable for the formation and translocation of insulin-responsive vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of HZ08 in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Hydroxamate-Based Aminopeptidase Inhibitors as Antiplasmodial Agents

Introduction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are crucial for a variety of cellular functions, including protein degradation, cell growth, and immune responses, making them attractive targets for drug development.[1][3] A significant focus has been on their role in infectious diseases, such as malaria. In the malaria parasite Plasmodium falciparum, aminopeptidases like PfAM1 are believed to be involved in the final stages of hemoglobin digestion, providing essential amino acids for parasite growth and development.[4] Therefore, inhibitors of these enzymes are being investigated as potential antimalarial drugs. This guide provides a detailed analysis of the structure-activity relationship (SAR) of a series of hydroxamate-based inhibitors targeting Plasmodium falciparum M1 aminopeptidase (PfAM1).

Mechanism of Action

Aminopeptidases are typically metalloenzymes, often containing a zinc ion within their active site that is essential for catalysis. The catalytic mechanism involves the coordination of the zinc ion with a water molecule, which then facilitates the hydrolysis of the peptide bond at the N-terminus of the substrate. The hydroxamate-based inhibitors discussed here act by chelating the catalytic zinc ion in the active site of PfAM1, thereby blocking its enzymatic activity. The hydroxamate moiety is a strong zinc-binding group, and its interaction with the active site zinc is a key determinant of inhibitory potency. Additionally, other parts of the inhibitor molecule interact with specific pockets of the enzyme, such as the S1 pocket, influencing binding affinity and selectivity.

Structure-Activity Relationship of Hydroxamate-Based PfAM1 Inhibitors

The following table summarizes the structure-activity relationship data for a series of hydroxamate-based inhibitors of PfAM1. The core structure is based on a malonic template, with variations in the substitutions influencing the inhibitory activity against PfAM1 and the parasite growth.

| Compound | R1 | R2 | R3 | PfAM1 IC50 (nM) | P. falciparum Growth Inhibition IC50 (µM) |

| 1 | H | H | H | 1.8 | 11 |

| 2 | F | H | H | 0.9 | 12 |

| 3 | H | F | H | 1.5 | >50 |

| 4 | H | H | F | 2.5 | >50 |

| 5 | Cl | H | H | 1.2 | 25 |

| 6 | H | Cl | H | 2.1 | >50 |

| 7 | H | H | Cl | 3.0 | 20 |

| 8 | OMe | H | H | 15 | >50 |

| 9 | H | OMe | H | 20 | 50 |

| 10 | H | H | OMe | 35 | >50 |

| 11 | H | H | Pyridin-2-yl | 1.1 | 15 |

| 12 | H | H | Pyridin-3-yl | 2.8 | 28 |

| 13 | H | H | Pyridin-4-yl | 4.5 | >50 |

Data extracted from a study on antiplasmodial aminopeptidase-1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of SAR studies.

In Vitro PfAM1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfAM1.

-

Enzyme and Substrate Preparation: Recombinant PfAM1 is expressed and purified. A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), is prepared in a suitable buffer (e.g., Tris-HCl).

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

PfAM1 enzyme is pre-incubated with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a suitable equation.

P. falciparum Growth Inhibition Assay

This cell-based assay assesses the ability of a compound to inhibit the growth of the malaria parasite in vitro.

-

Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is cultured in human erythrocytes in a complete medium (e.g., RPMI 1640 supplemented with AlbuMAX) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

-

Compound Preparation: Test compounds are serially diluted in the culture medium.

-

Assay Procedure:

-

Synchronized ring-stage parasites are seeded in a 96-well plate.

-

The diluted test compounds are added to the wells.

-

The plates are incubated for 72 hours under the standard culture conditions.

-

-

Growth Measurement: Parasite growth is quantified using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the parasite density, is measured using a microplate reader.

-

Data Analysis: The percent growth inhibition is calculated relative to untreated controls. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Visualizations

Caption: Workflow for SAR analysis of PfAM1 inhibitors.

Caption: Proposed mechanism of action for hydroxamate inhibitors of PfAM1.

Signaling and Biological Context

PfAM1 is a metalloprotease that plays a role in the terminal stages of hemoglobin digestion within the food vacuole of Plasmodium falciparum. This process is essential for providing the parasite with a supply of amino acids necessary for protein synthesis and proliferation. Inhibition of PfAM1 disrupts this nutrient supply chain, leading to parasite starvation and death. The lack of correlation between enzymatic and parasite growth inhibition for some compounds suggests that factors such as cell permeability, stability, and off-target effects may also play a role in the overall antiplasmodial activity.

The structure-activity relationship of hydroxamate-based inhibitors of PfAM1 demonstrates that potent enzymatic inhibition can be achieved through strategic modifications of the inhibitor scaffold. The presence and position of substituents, such as fluorine, significantly impact the inhibitory activity. While potent enzyme inhibitors have been identified, translating this potency into effective parasite killing remains a challenge. Future drug development efforts will need to focus on optimizing not only the enzymatic inhibition but also the pharmacokinetic and pharmacodynamic properties of these compounds to achieve a clinically effective antimalarial agent.

References

The Role of Interleukin-1 Receptor Antagonist (IRAP/IL-1Ra) in Cognitive Function: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Neuroinflammation is increasingly recognized as a critical contributor to cognitive dysfunction across a spectrum of neurological and psychiatric disorders. At the heart of this inflammatory cascade lies the interleukin-1 (IL-1) signaling pathway. This technical guide provides an in-depth examination of the Interleukin-1 Receptor Antagonist (IRAP), also known as IL-1Ra, a key endogenous regulator of this pathway. We explore its mechanism of action, summarize the preclinical and clinical evidence linking its function to cognitive outcomes, and detail the experimental methodologies that underpin these findings. Through structured data tables and pathway diagrams, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for cognitive impairments.

A Note on Nomenclature: The acronym "IRAP" can refer to two distinct proteins in neuroscience research: Interleukin-1 Receptor Antagonist Protein and Insulin-Regulated Aminopeptidase . While both have been implicated in cognitive processes[1], this guide focuses exclusively on the Interleukin-1 Receptor Antagonist Protein (IL-1Ra) , a pivotal anti-inflammatory cytokine. Its recombinant form, used as a therapeutic agent, is known as Anakinra .

The IL-1 Signaling Pathway and the Inhibitory Role of IRAP

The Interleukin-1 (IL-1) family of cytokines, particularly IL-1α and IL-1β, are potent mediators of the inflammatory response in the central nervous system (CNS)[2]. In response to injury or disease, glial cells and neurons rapidly upregulate IL-1[3].

Mechanism of Action: IL-1α and IL-1β exert their effects by binding to the Interleukin-1 Type 1 Receptor (IL-1R1)[4]. This binding event triggers the recruitment of the IL-1R accessory protein (IL-1RAcP), forming a signaling complex. This complex then initiates a downstream intracellular cascade involving the adaptor protein MyD88, leading to the activation of key transcription factors such as NF-κB and the p38 MAP kinase pathway. The activation of these pathways drives the expression of numerous pro-inflammatory genes, including those for other cytokines, chemokines, and adhesion molecules, thereby amplifying the neuroinflammatory response.

IRAP/IL-1Ra as a Competitive Inhibitor: The Interleukin-1 Receptor Antagonist (IRAP/IL-1Ra) is a naturally occurring protein that serves as a crucial negative regulator of IL-1 signaling. It functions as a competitive antagonist by binding to the IL-1R1 with similar affinity as IL-1α and IL-1β. However, upon binding, it fails to recruit the IL-1RAcP, thereby preventing the formation of a functional signaling complex and blocking all known downstream actions of IL-1. This mechanism effectively dampens the inflammatory cascade initiated by IL-1.

Preclinical Evidence for IRAP's Role in Cognitive Function

Animal models have been instrumental in elucidating the causal link between IL-1 signaling, neuroinflammation, and cognitive impairment. Studies consistently demonstrate that blocking IL-1 signaling with IRAP (Anakinra) can prevent or reverse cognitive deficits in various disease models.

Quantitative Data from Preclinical Studies

| Model/Condition | Animal | Treatment | Cognitive Test | Key Finding | Citation |

| LPS-Induced Neuroinflammation | Mouse | IL-1Ra (pre-treatment) | Contextual Fear Conditioning | Ameliorated hippocampal-dependent memory impairment (p < 0.05 vs. LPS). | |

| Autoimmune Encephalitis | Mouse | Anakinra | Novel Object Recognition | Restored memory function; significantly increased time spent with novel object (p = 0.03). | |

| Alzheimer's Disease (AD) | Mouse (Aβ oligomer injection) | Anakinra | Not specified | Reduced cognitive deficits and synaptic loss. | |

| Ischemic Damage | Mouse | IRAP inhibitor | Not specified | Attenuated volume of ischemic damage and reduced pro-inflammatory cytokines. | |

| Acrylamide-Induced Neurotoxicity | Zebrafish Larvae | Anakinra | Locomotor activity | Improved uncoordinated swimming behaviors and enhanced pro-cognitive markers (CREB, BDNF). |

Detailed Experimental Protocols

LPS-Induced Cognitive Dysfunction Model

-

Objective: To investigate the role of IL-1 signaling in inflammation-induced cognitive impairment.

-

Animals: Wild-type C57BL/6 mice.

-

Methodology:

-

Endotoxemia was induced by a single intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. Coli (1 mg/kg).

-

A treatment group received a preemptive single dose of IL-1Ra.

-

Cognitive function was assessed using Trace Fear Conditioning. In this paradigm, mice learn to associate a neutral stimulus (a tone) with an aversive stimulus (a mild foot shock), separated by a brief interval. The test measures hippocampal-dependent memory by assessing the "freezing" response when the animal is returned to the same context days later.

-

Markers of neuroinflammation, including plasma cytokines and hippocampal microgliosis, were assessed at various time points.

-

-

Key Insight: This protocol demonstrates that acute systemic inflammation leads to hippocampal-dependent memory deficits and that blocking the IL-1 receptor is sufficient to prevent this cognitive dysfunction.

Clinical Evidence and Human Studies

Evidence from human studies corroborates the findings from preclinical models, suggesting that dysregulation of the IL-1/IRAP balance is associated with cognitive deficits in various conditions.

Quantitative Data from Human Studies

| Condition | Patient Population | Measurement | Key Finding | Citation |

| Bipolar Disorder (BD) | 21 euthymic older adults with BD vs. 26 controls | Serum IL-1RA levels & Neurocognitive tests | IL-1RA was elevated in BD subjects (439 vs. 269 pg/mL; p=0.004). Elevated IL-1RA was inversely correlated with global cognition (r = -0.37; p=0.01). | |

| Alzheimer's Disease (AD) | 52 patients with AD vs. 25 healthy controls | Cerebrospinal fluid (CSF) IL-1ra levels | Intrathecal IL-1ra levels were significantly lower in patients with AD, suggesting a pro-inflammatory state. | |

| Sanfilippo Syndrome | Phase 1/2 trial in children and young adults | Neurobehavioral, functional, and quality-of-life outcomes | Anakinra treatment was safe and associated with significant improvements. By week 36, 94% of participants showed improvement in at least one domain. | |

| HIV-Associated Neurocognitive Disorder (HAND) | Phase 1 trial design | Safety of Anakinra | A trial was designed to investigate Anakinra's safety and its effect on neuroinflammation in HIV-infected patients with cognitive impairment. |

Methodologies in Human Studies

Correlational Study in Bipolar Disorder

-

Objective: To determine if serum IL-1RA levels are associated with neurocognitive function and white matter integrity in older adults with bipolar disorder.

-

Participants: 21 euthymic patients with Bipolar Disorder (mean age 65) and 26 similarly aged healthy control participants.

-

Methodology:

-

Serum IL-1RA levels were measured by enzyme-linked immunosorbent assays (ELISA).

-

A comprehensive battery of neurocognitive tests was administered to assess multiple domains, including processing speed, executive function, and memory. Factor analysis was used to derive composite scores for cognitive domains and a global cognition score.

-

Diffusion Tensor Imaging (DTI) was used to assess white matter integrity.

-

Statistical analyses were performed to compare IL-1RA levels between groups and to correlate IL-1RA levels with cognitive scores and imaging data.

-

-

Key Insight: This study established a significant clinical correlation, showing that higher levels of a peripheral inflammatory marker (IL-1RA) are linked to poorer cognitive performance in a clinical population, independent of other inflammatory markers like IL-6.

Therapeutic Landscape and Future Directions

The collective evidence strongly implicates IL-1-mediated neuroinflammation as a driver of cognitive decline and positions the IL-1 receptor antagonist, IRAP, as a promising therapeutic target. The FDA-approved drug Anakinra, a recombinant form of IL-1Ra, is already used to treat several systemic inflammatory diseases and is being actively investigated for neurological conditions.

The logical relationship between neuroinflammation and cognitive function underscores the therapeutic potential of modulating this pathway.

Challenges remain, including the limited brain penetration of peripherally administered Anakinra and defining the optimal therapeutic window and patient populations. However, the robust preclinical data and emerging clinical findings provide a strong rationale for continued development of IL-1 targeted therapies for the treatment of cognitive disorders.

References

- 1. Frontiers | Is There an Interplay Between the Functional Domains of IRAP? [frontiersin.org]

- 2. The role of interleukin-1 in neuroinflammation and Alzheimer disease: an evolving perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Modulation of Neural Networks by Interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Aminopeptidase Inhibition in Memory Impairment: A Technical Guide

Introduction

Memory impairment, a hallmark of neurodegenerative disorders such as Alzheimer's disease and a significant aspect of cognitive decline, presents a formidable challenge to modern medicine. The intricate molecular machinery of the brain offers a multitude of potential therapeutic targets. Among these, a growing body of research has illuminated the role of various aminopeptidases in cognitive function and neuropathology. While a specific compound designated "Aminopeptidase-IN-1" is not documented in the current scientific literature, this guide will provide an in-depth technical overview of the principles and methodologies for validating aminopeptidases as a therapeutic target for memory impairment. We will explore the roles of key aminopeptidases, detail relevant experimental protocols, and present data in a structured format to guide researchers, scientists, and drug development professionals in this promising area of neuroscience.

The Role of Aminopeptidases in Cognitive Function and Dysfunction

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] Their activity is crucial for a wide range of physiological processes, including protein degradation, peptide hormone regulation, and antigen presentation.[2][3] In the central nervous system, aminopeptidases are pivotal in regulating the levels and activity of neuropeptides that act as neurotransmitters or neuromodulators, thereby influencing synaptic plasticity, neuroinflammation, and ultimately, cognitive processes like learning and memory.[4][5]

Several specific aminopeptidases have been implicated in memory-related pathways:

-

Aminopeptidase A (APA): This enzyme is a key component of the brain renin-angiotensin system (RAS), where it converts Angiotensin II to Angiotensin III. Dysregulation of the brain RAS has been linked to cognitive deficits. Studies have shown that APA contributes to the N-terminal truncation of amyloid-β (Aβ) peptides, a critical step in the formation of neurotoxic pyroglutamate Aβ (pE3-Aβ), which is a major component of senile plaques in Alzheimer's disease. Pharmacological inhibition or genetic reduction of APA has been demonstrated to alleviate learning and memory deficits in animal models of Alzheimer's.

-

Aminopeptidase N (APN/CD13): APN is involved in the metabolism of various neuropeptides and has been implicated in neuroinflammation. Soluble APN released from astrocytes can act as a positive regulator of microglial activation, a key process in neuroinflammatory responses that are often associated with neurodegenerative diseases and cognitive decline.

-

Aminopeptidase P1 (Xpnpep1): Deficiency of this cytosolic proline-specific peptidase has been shown to cause behavioral hyperactivity, significant cognitive deficits in tasks such as the Morris water maze and novel-object recognition, and hippocampal neurodegeneration in mice. This highlights its importance in maintaining normal brain function.

The rationale for targeting aminopeptidases in memory impairment stems from their critical roles in these key neuropathological processes. Inhibition of specific aminopeptidases could represent a viable therapeutic strategy to modulate neuroinflammation, reduce the production of neurotoxic peptides, and ultimately preserve or restore cognitive function.

Target Validation Workflow

The validation of an aminopeptidase as a therapeutic target for memory impairment involves a multi-stage process, progressing from in vitro characterization to in vivo efficacy studies in relevant animal models.

Figure 1. A generalized workflow for the target validation of an aminopeptidase inhibitor for memory impairment.

Experimental Protocols

Detailed methodologies are crucial for the robust validation of a therapeutic target. Below are key experimental protocols relevant to the study of aminopeptidase inhibitors for memory impairment.

Aminopeptidase Activity Assays

Objective: To quantify the enzymatic activity of a specific aminopeptidase and to determine the potency and selectivity of a potential inhibitor.

Fluorometric Assay (General Protocol):

-

Principle: This assay utilizes a synthetic peptide substrate conjugated to a fluorophore, which is quenched in the intact substrate. Upon cleavage by the aminopeptidase, the fluorophore is released, resulting in a measurable increase in fluorescence.

-

Materials:

-

Recombinant human aminopeptidase enzyme.

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for Leucine Aminopeptidase).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Test inhibitor compound (e.g., "this compound").

-

Known aminopeptidase inhibitors for positive control (e.g., Bestatin, Amastatin).

-

96-well black microplate.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor and control compounds in assay buffer.

-

In the microplate, add the recombinant enzyme to each well.

-

Add the diluted inhibitor or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm for L-Leucine-AMC) kinetically over a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the IC50 value of the inhibitor by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Selectivity Profiling: To assess selectivity, the inhibitor should be tested against a panel of other relevant metalloproteases and aminopeptidases.

Radiochemical Assay:

-

Principle: This method uses a radiolabeled peptide substrate. After the enzymatic reaction, the cleaved, radiolabeled amino acid is separated from the unreacted substrate, and the radioactivity is quantified. This assay is particularly useful for substrates that are not amenable to fluorogenic or colorimetric detection.

Animal Models of Memory Impairment

Objective: To evaluate the in vivo efficacy of an aminopeptidase inhibitor in restoring or improving cognitive function.

A variety of animal models can be used to induce memory deficits that mimic aspects of human neurodegenerative diseases.

-

Toxin-Induced Models:

-

Scopolamine-induced amnesia: Scopolamine, a muscarinic receptor antagonist, induces transient memory deficits.

-

Amyloid-β (Aβ) infusion: Direct infusion of Aβ oligomers into the brain can model the amyloid pathology of Alzheimer's disease.

-

-

Transgenic Models:

-

3xTg-AD mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and neurofibrillary tangles, along with age-dependent cognitive decline.

-

APP/PS1 mice: These mice co-express mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to significant Aβ deposition and memory impairment.

-

Behavioral Assays for Learning and Memory

Objective: To assess the cognitive-enhancing effects of the test compound in animal models.

-

Morris Water Maze (MWM):

-

Principle: This task assesses spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal spatial cues.

-

Procedure:

-

Acquisition Phase: Animals are trained over several days to find the hidden platform. The latency to find the platform and the path length are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

-

Novel Object Recognition (NOR) Test:

-

Principle: This test relies on the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory.

-

Procedure:

-

Habituation: The animal is allowed to explore an empty arena.

-

Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.

-

Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

-

-

Contextual Fear Conditioning:

-

Principle: This task assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.

-

Procedure:

-

Training: The animal is placed in a specific context (conditioning chamber) and receives a mild foot shock paired with an auditory cue (cued fear conditioning).

-

Contextual Memory Test: The animal is returned to the same context without the shock, and freezing behavior (a natural fear response) is measured.

-

Cued Memory Test: The animal is placed in a different context, and the auditory cue is presented. Freezing behavior is again measured.

-

-

Quantitative Data Presentation

The following tables provide examples of how quantitative data from target validation studies could be presented.

Table 1: In Vitro Inhibitory Activity and Selectivity of a Hypothetical Aminopeptidase Inhibitor

| Enzyme Target | IC50 (nM) | Fold Selectivity vs. Target Aminopeptidase |

| Target Aminopeptidase | 15 | - |

| Aminopeptidase N | 850 | 57 |

| Aminopeptidase A | >10,000 | >667 |

| Aminopeptidase P1 | 2,500 | 167 |

| Matrix Metalloproteinase-2 | >10,000 | >667 |

| Angiotensin-Converting Enzyme | >10,000 | >667 |

Table 2: Efficacy of a Hypothetical Aminopeptidase Inhibitor in the Morris Water Maze in 3xTg-AD Mice

| Treatment Group | Latency to Platform (seconds) - Day 5 | Time in Target Quadrant (%) - Probe Trial |

| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.3 ± 3.8 |

| 3xTg-AD + Vehicle | 48.5 ± 5.6 | 22.1 ± 2.9 |

| 3xTg-AD + Inhibitor (10 mg/kg) | 25.8 ± 3.9 | 38.7 ± 4.1 |

| 3xTg-AD + Inhibitor (30 mg/kg) | 18.9 ± 2.5 | 42.1 ± 3.5 |

| *p < 0.05, *p < 0.01 vs. 3xTg-AD + Vehicle |

Signaling Pathways and Mechanisms

Understanding the underlying signaling pathways is crucial for target validation. The inhibition of aminopeptidases can impact multiple interconnected pathways.

Brain Renin-Angiotensin System and Aβ Processing

References

- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 2. Characterization of aminopeptidase encoding gene anp-1 and its association with development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Aminopeptidase Activities Interact Asymmetrically between Brain, Plasma and Systolic Blood Pressure in Hypertensive Rats Unilaterally Depleted of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of brain aminopeptidases in the regulation of the actions of angiotensin peptides in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of Insulin-Regulated Aminopeptidase (IRAP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane zinc metalloprotease with a diverse and expanding repertoire of biological functions.[1][2][3] Initially identified for its co-localization with the glucose transporter GLUT4 in insulin-sensitive tissues, IRAP is now recognized as a key player in a multitude of physiological processes, including glucose metabolism, immune surveillance, and cognitive function.[2][4] This technical guide provides an in-depth exploration of the core biological functions of IRAP, presenting quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Biological Functions of IRAP

IRAP's functionality stems from its unique structure, featuring a cytosolic N-terminal domain involved in intracellular trafficking and a luminal C-terminal domain containing the catalytic site for its aminopeptidase activity. This dual nature allows it to act as both a cargo protein and a regulator of vesicular transport, in addition to its enzymatic role in cleaving various peptide hormones and antigens.

Regulation of Glucose Metabolism and GLUT4 Trafficking

One of the most well-characterized functions of IRAP is its intricate involvement in insulin-stimulated glucose uptake. In muscle and fat cells, IRAP resides within specialized vesicles known as GLUT4 storage vesicles (GSVs) alongside the insulin-responsive glucose transporter, GLUT4. Upon insulin stimulation, these vesicles translocate to the plasma membrane, leading to the cell surface exposure of GLUT4 and subsequent glucose uptake.

IRAP's role in this process is multifaceted. It is not merely a passenger in GSVs but an active participant in their trafficking and retention. Knockdown of IRAP has been shown to impair the intracellular retention of GLUT4 in the basal state, leading to increased GLUT4 levels at the plasma membrane and altered glucose homeostasis.

Table 1: Quantitative Data on IRAP's Role in GLUT4 Trafficking

| Parameter | Observation | Cell Type | Reference |

| IRAP S-acylation | Approximately 60% of IRAP is S-acylated. | 3T3-L1 adipocytes | |

| GLUT4 S-acylation | Less than 12% of GLUT4 is S-acylated. | 3T3-L1 adipocytes | |

| Effect of IRAP Knockdown on Basal PM GLUT4 | ~2.5-fold increase in plasma membrane GLUT4 levels in unstimulated cells. | 3T3-L1 adipocytes | |

| Effect of IRAP Knockdown on Insulin-Stimulated GLUT4 Translocation | Impaired insulin-stimulated GLUT4 translocation. | 3T3-L1 adipocytes | |

| Effect of GLUT4 Knockdown on IRAP Expression | Mild decrease in IRAP expression. | 3T3-L1 adipocytes | |

| Effect of IRAP Knockout on GLUT4 Protein Levels | 45% to 85% reduction in GLUT4 protein in various muscles and adipocytes. | IRAP-deficient mice | |

| Effect of GLUT4 Ablation on IRAP Expression in Adipocytes | 1.6-fold upregulation of IRAP. | GLUT4 null mice | |

| Effect of GLUT4 Ablation on IRAP Expression in Muscle | 40% (skeletal) and 60% (heart) downregulation of IRAP. | GLUT4 null mice |

Enzymatic Activity and Substrate Specificity

As a member of the M1 family of aminopeptidases, IRAP exhibits broad substrate specificity, cleaving the N-terminal amino acid from a variety of peptide hormones and neuropeptides. Its substrates include oxytocin, vasopressin, angiotensin III, somatostatin, and enkephalins. This enzymatic activity is crucial for regulating the local concentrations and activities of these signaling molecules. For instance, by degrading oxytocin and vasopressin, IRAP plays a role in uterine contractility during pregnancy and in memory and learning processes.

Table 2: Known Substrates and Inhibitors of IRAP

| Molecule Type | Examples | Functional Relevance | References |

| Endogenous Substrates | Oxytocin, Vasopressin, Angiotensin III, Lys-bradykinin, Met-enkephalin, Leu-enkephalin, Somatostatin, Neurokinin A, Dynorphin A, Cholecystokinin | Regulation of uterine contraction, blood pressure, pain, and cognitive functions. | |

| Competitive Inhibitors | Angiotensin IV, LVV-hemorphin 7 | Cognitive enhancement. | |

| Synthetic Inhibitors | HFI-419 (benzopyran-based), Compound 9 (macrocyclic), DG013A (phosphinic pseudotripeptide) | Potential therapeutics for cognitive disorders and metabolic diseases. |

Role in the Immune System and Antigen Presentation

IRAP plays a critical role in the adaptive immune response, specifically in the cross-presentation of exogenous antigens by major histocompatibility complex (MHC) class I molecules in dendritic cells. It functions to trim antigenic peptides in endosomal compartments to the optimal length for loading onto MHC class I molecules. This process is essential for initiating cytotoxic T lymphocyte responses against extracellular pathogens and tumor cells. IRAP deficiency has been shown to compromise in vitro and in vivo cross-presentation without affecting the endogenous antigen presentation pathway.

Cognitive Functions and Neurological Roles

The high expression of IRAP in brain regions associated with cognition, such as the hippocampus and neocortex, points to its significant role in neural function. Inhibition of IRAP's enzymatic activity by compounds like Angiotensin IV has been shown to enhance learning and memory in animal models. Two primary mechanisms are proposed for this cognitive enhancement: the increased bioavailability of neuropeptides like vasopressin and oxytocin, and the facilitation of glucose uptake in neurons through the regulation of GLUT4 translocation.

Signaling Pathways and Molecular Interactions

The diverse functions of IRAP are orchestrated through complex signaling pathways and interactions with a variety of proteins.

Insulin Signaling and GLUT4 Vesicle Trafficking

In response to insulin, the insulin receptor activates a signaling cascade involving PI3K and Akt. This leads to the phosphorylation of AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein, which in turn promotes the translocation of GSVs to the plasma membrane. While initially thought to be a direct interactor for AS160 recruitment, recent evidence suggests that IRAP and AS160 may have independent roles in GLUT4 retention. IRAP's N-terminal cytosolic domain interacts with several other proteins involved in vesicle trafficking, including tankyrase and p115.

IRAP's Role in T-Cell Receptor Signaling

Recent studies have unveiled a role for IRAP in T-cell receptor (TCR) signaling. IRAP is found in endosomes that contain the ζ chain of the TCR. The absence of IRAP leads to an accumulation of the TCR complex at the cell surface, which paradoxically results in compromised TCR signaling and T-cell activation. This suggests that IRAP-dependent endosomal signaling is crucial for proper T-cell responses.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of IRAP.

Assay for IRAP Aminopeptidase Activity

This protocol describes a fluorometric assay to measure the enzymatic activity of IRAP.

Materials:

-

Recombinant human IRAP

-

Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin; Leu-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the substrate in assay buffer.

-

Add a fixed amount of recombinant IRAP to each well of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting v against substrate concentration and fitting the data to the Michaelis-Menten equation.

GLUT4 Translocation Assay in Adipocytes

This protocol details a method to quantify the insulin-stimulated translocation of GLUT4 to the plasma membrane.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

Primary antibody against an exofacial epitope of GLUT4

-

Fluorescently labeled secondary antibody

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum-starve the adipocytes for 2-4 hours in KRH buffer.

-

Treat the cells with or without insulin (e.g., 100 nM) for 20-30 minutes at 37°C.

-

Place the cells on ice to stop the translocation process.

-

Incubate the non-permeabilized cells with the primary anti-GLUT4 antibody for 1 hour at 4°C.

-

Wash the cells with cold PBS to remove unbound primary antibody.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the cell surface GLUT4 signal.

Co-Immunoprecipitation of IRAP and Interacting Proteins

This protocol describes the co-immunoprecipitation (Co-IP) technique to identify proteins that interact with IRAP.

Materials:

-

Cell lysate from cells expressing IRAP

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against IRAP

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-IRAP antibody for several hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Conclusion and Future Directions

Insulin-Regulated Aminopeptidase is a remarkably versatile protein with integral roles in metabolism, immunity, and neuroscience. Its dual functionality as a trafficking regulator and a peptidase places it at the crossroads of multiple critical cellular pathways. The development of specific IRAP inhibitors has shown promise in preclinical models for treating cognitive and metabolic disorders, highlighting its potential as a therapeutic target.

Future research should focus on further elucidating the tissue-specific functions of IRAP and identifying its complete repertoire of endogenous substrates and interacting partners. A deeper understanding of the interplay between its trafficking and enzymatic activities will be crucial for the rational design of novel therapeutics that can selectively modulate its diverse biological functions for the treatment of a range of human diseases.

References

- 1. A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Frontiers | The Discovery of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Literature Review [frontiersin.org]

- 4. S-acylation of the Insulin-Responsive Aminopeptidase (IRAP): Quantitative analysis and Identification of Modified Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Insulin-Regulated Aminopeptidase (IRAP) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-Regulated Aminopeptidase (IRAP), a zinc-dependent M1 aminopeptidase, has emerged as a compelling therapeutic target for a range of pathological conditions, most notably cognitive disorders such as Alzheimer's disease, as well as neuroinflammatory conditions like ischemic stroke. This technical guide provides an in-depth exploration of the therapeutic potential of IRAP inhibitors, detailing their mechanism of action, relevant signaling pathways, and a summary of key preclinical findings. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for further investigation into this promising class of therapeutic agents. We present a compilation of quantitative data on various IRAP inhibitors, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways to facilitate a deeper understanding of the science underpinning IRAP inhibition.

Introduction to Insulin-Regulated Aminopeptidase (IRAP)

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase (P-LAP), is a type II transmembrane glycoprotein encoded by the LNPEP gene.[1] It is a member of the M1 aminopeptidase family and is expressed in various tissues, with particularly high concentrations in brain regions associated with cognition, such as the hippocampus and neocortex.[2][3] IRAP's physiological roles are multifaceted, including the regulation of peptide hormones, glucose metabolism, and antigen presentation.[1][3]

The enzyme's catalytic domain is located extracellularly, where it cleaves N-terminal amino acids from a variety of peptide substrates, including oxytocin, vasopressin, angiotensin III, and enkephalins. This enzymatic activity is a key element of its therapeutic potential, as inhibiting this degradation can prolong the action of beneficial neuropeptides.

Mechanism of Action of IRAP Inhibitors

The therapeutic effects of IRAP inhibitors are primarily attributed to two key mechanisms: the potentiation of neuropeptide signaling and the enhancement of neuronal glucose uptake.

Modulation of Neuropeptide Signaling

By inhibiting the enzymatic activity of IRAP, these compounds prevent the degradation of various neuropeptides that play crucial roles in cognitive function and neuronal health. Notably, vasopressin and oxytocin, both substrates of IRAP, are known to have memory-enhancing properties. In preclinical models, IRAP knockout mice exhibited a threefold increase in the circulatory half-life of vasopressin and a twofold elevation in endogenous plasma vasopressin levels. This suggests that IRAP inhibitors can effectively increase the bioavailability of these pro-cognitive peptides in the brain.

Enhancement of Neuronal Glucose Uptake

IRAP is co-localized with the insulin-responsive glucose transporter 4 (GLUT4) in intracellular vesicles within neurons. Upon neuronal activation, these vesicles translocate to the plasma membrane, presenting both IRAP and GLUT4 to the cell surface. It is hypothesized that IRAP plays a role in the trafficking and recycling of these GLUT4-containing vesicles. Inhibition of IRAP may extend the residence time of GLUT4 at the neuronal membrane, thereby facilitating increased glucose uptake into neurons. This is significant as enhanced glucose utilization is linked to improved memory formation and synaptic plasticity.

Therapeutic Applications

The unique mechanisms of action of IRAP inhibitors have positioned them as promising candidates for several therapeutic areas.

Cognitive Enhancement and Neurodegenerative Diseases

A substantial body of preclinical evidence supports the role of IRAP inhibitors as cognitive enhancers. The prototypical IRAP inhibitor, angiotensin IV (Ang IV), and its more stable analogs have been shown to improve performance in various memory tasks in animal models. More recent, drug-like small molecule inhibitors have replicated these effects. The proposed mechanisms for these cognitive benefits include both the potentiation of neuropeptide signaling and enhanced neuronal glucose uptake, which can lead to increased dendritic spine density—a cellular correlate of learning and memory.

Neuroprotection and Stroke Recovery

Emerging research highlights the neuroprotective potential of IRAP inhibitors in the context of ischemic stroke. Studies have shown that IRAP knockout mice have significantly reduced infarct volumes following an induced stroke. Furthermore, pharmacological inhibition of IRAP has been demonstrated to confer neuroprotection in a conscious model of ischemic stroke.

Neuroinflammation

IRAP appears to play a role in the neuroinflammatory response following brain injury. Inhibition of IRAP has been shown to modulate the expression of pro-inflammatory cytokines in the brain after ischemic damage, suggesting a potential therapeutic avenue for conditions with a significant neuroinflammatory component.

Classes of IRAP Inhibitors and Quantitative Data

A diverse range of IRAP inhibitors has been developed, from peptide-based compounds to small molecules. The following tables summarize the inhibitory potency of representative compounds from different chemical classes.

Table 1: Peptide-Based and Peptidomimetic IRAP Inhibitors

| Compound | Type | Ki (nM) for IRAP | IC50 (nM) for IRAP | Selectivity Notes | Reference(s) |

| Angiotensin IV | Peptide | 62 | - | ||

| LVV-hemorphin-7 | Peptide | 113-2300 | - | ||

| AL-11 | Peptidomimetic | 27.5 | - | ~200-fold selective over APN | |

| HA08 | Macrocyclic Peptidomimetic | 3.3 | 18 | Excellent selectivity over APN | |

| C9 (HA08 analog) | Macrocyclic Peptidomimetic | - | 39 | Similar inhibitory capacity to HA08 |

Table 2: Small Molecule IRAP Inhibitors

| Compound | Class | Ki (nM) for IRAP | IC50 (nM) for IRAP | Selectivity Notes | Reference(s) |

| HFI-419 | Benzopyran | 420 | - | Selective vs. LTA4H, APN, ERAP1, ERAP2 | |

| HFI-435 | Benzopyran | 360 | - | Selective vs. LTA4H, APN, ERAP1, ERAP2 | |

| HFI-437 | Benzopyran | 20 | - | Selective vs. LTA4H, APN, ERAP1, ERAP2 | |

| DG013A | Phosphinic Pseudopeptide | 57 | - | Potent inhibitor of IRAP, ERAP1, and ERAP2 | |

| Compound 6 | 3,4-Diaminobenzoic Acid Derivative | - | 2100 | Inactive against ERAPs up to 100µM | |

| Compound 7 | 3,4-Diaminobenzoic Acid Derivative | - | 105 | Potent but non-selective inhibitor of IRAP and ERAPs |

Experimental Protocols

Detailed and robust experimental protocols are critical for the evaluation of novel IRAP inhibitors. Below are representative methodologies for key in vitro assays.

IRAP Enzymatic Inhibition Assay

This protocol is adapted from a high-throughput screening-compatible assay.

Objective: To determine the inhibitory potency (IC50) of a test compound against IRAP.

Materials:

-

Recombinant human IRAP

-

Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.

-

Add 18 µL of IRAP enzyme solution (final concentration ~0.5 nM) in Assay Buffer to all wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of Leu-AMC substrate solution (final concentration ~10 µM) in Assay Buffer.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes in a kinetic mode.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GLUT4 Translocation Assay in Neuronal Cells

This protocol describes an immunofluorescence-based method to quantify GLUT4 translocation to the plasma membrane of primary neurons.

Objective: To assess the effect of an IRAP inhibitor on GLUT4 translocation in neuronal cells.

Materials:

-

Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

-

IRAP inhibitor test compound

-

Primary antibody against an extracellular epitope of GLUT4

-

Fluorophore-conjugated secondary antibody

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking solution: 5% bovine serum albumin (BSA) in PBS

-

Fluorescence microscope

Procedure:

-

Plate primary neurons on coverslips and culture until mature.

-

Treat the neurons with the IRAP inhibitor at various concentrations for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the primary anti-GLUT4 antibody in blocking solution for 1 hour at room temperature (for surface GLUT4 staining, this step is performed before permeabilization).

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes (for total GLUT4 staining).

-

Block non-specific binding with blocking solution for 30 minutes.

-

Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in IRAP function and its inhibition is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key pathways and workflows.

Challenges and Future Directions

Despite the promising preclinical data, the development of IRAP inhibitors for clinical use faces several challenges. A key hurdle is achieving favorable pharmacokinetic properties, particularly blood-brain barrier penetration and metabolic stability. Many of the early peptide-based inhibitors suffered from poor bioavailability. While small molecule inhibitors offer a potential solution, optimizing their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles remains a focus of current research.

To date, there is a lack of publicly available data from completed clinical trials of IRAP inhibitors. As compounds progress through the development pipeline, the results of Phase I and II studies will be critical in validating the therapeutic potential of this target in humans.

Future research should continue to focus on:

-

Developing potent and selective small molecule inhibitors with optimized pharmacokinetic properties.

-

Elucidating the precise molecular mechanisms by which IRAP inhibition leads to cognitive enhancement and neuroprotection.

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of lead candidates in relevant patient populations.

Conclusion

The inhibition of Insulin-Regulated Aminopeptidase represents a novel and promising therapeutic strategy for a range of neurological disorders. The dual mechanism of action, involving the potentiation of neuropeptide signaling and the enhancement of neuronal glucose metabolism, provides a strong rationale for its potential efficacy in complex conditions like Alzheimer's disease and ischemic stroke. The wealth of preclinical data, coupled with the ongoing development of diverse chemical scaffolds, underscores the significant potential of IRAP inhibitors. Continued investment in research and development in this area is warranted to translate these promising preclinical findings into tangible clinical benefits for patients.

References

The Role of Aminopeptidase Inhibitors in Modulating Synaptic Plasticity: A Technical Overview

Disclaimer: Initial research did not yield specific information on a compound named "Aminopeptidase-IN-1." This technical guide will therefore focus on the broader class of aminopeptidase inhibitors and their established and potential effects on synaptic plasticity, drawing on data from representative molecules such as RB150, amastatin, and bestatin. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Aminopeptidases are a class of exopeptidases that play a crucial role in the metabolism of peptides by cleaving amino acids from the N-terminus. In the central nervous system, these enzymes are involved in the processing of various neuropeptides and are implicated in a range of physiological processes, including the regulation of blood pressure and neuronal function. Recent evidence suggests that the inhibition of specific aminopeptidases may have significant effects on synaptic structure and function, positioning these enzymes as potential therapeutic targets for neurological disorders characterized by synaptic dysfunction. This guide provides an in-depth overview of the effects of aminopeptidase inhibitors on synaptic plasticity, with a focus on structural and functional changes at the synaptic level.

Effects on Synaptic Structure and Function

While direct quantitative data on the effects of aminopeptidase inhibitors on long-term potentiation (LTP) and long-term depression (LTD) are limited in the current literature, compelling evidence demonstrates their impact on the structural basis of synaptic plasticity, particularly dendritic spine morphology.

Quantitative Data on Dendritic Spine Morphology

The following table summarizes the observed effects of the Aminopeptidase A (APA) inhibitor RB150 on dendritic spine morphology in organotypic hippocampal slice cultures from a mouse model of Alzheimer's disease (APPswe).

| Parameter | Treatment Group | Observation | Percentage Change |

| Mature Spines | APPswe | Reduction in number | - |

| APPswe + RB150 | Rescue of mature spine number | Restoration to near wild-type levels | |

| Immature Filopodia | APPswe | Significant increase in number | - |

| APPswe + RB150 | Full rescue of filopodia number | Reduction to wild-type levels |

Data synthesized from studies on the effects of the specific and selective APA inhibitor RB150 on hippocampal organotypic slices expressing the Swedish mutation of APP.

Signaling Pathways

The precise signaling pathways through which aminopeptidase inhibitors modulate synaptic plasticity are still under investigation. However, based on the known functions of aminopeptidases in the brain, a potential mechanism involves the regulation of neuropeptide signaling and the modulation of neuroinflammatory pathways that are known to impact synaptic function.

One hypothesized pathway for Aminopeptidase A (APA) inhibition involves the alteration of amyloid-beta (Aβ) processing. APA can truncate Aβ, and inhibition of this process may prevent the formation of neurotoxic Aβ species that are known to impair synaptic plasticity.

Experimental Protocols

Organotypic Hippocampal Slice Culture and Lentiviral Transduction

This protocol is used to maintain the three-dimensional structure of the hippocampus in vitro, allowing for the study of synaptic plasticity in a more physiologically relevant context than dissociated neuronal cultures.

Materials:

-

Postnatal day 5-7 mouse pups

-

Dissection medium (e.g., Gey's Balanced Salt Solution)

-

Culture medium (e.g., Neurobasal-A with B27 supplement)

-

Millicell cell culture inserts (0.4 µm)

-

Six-well culture plates

-

Vibratome

-

Lentiviral vectors (e.g., expressing APPswe and a fluorescent reporter)

-

RB150 (or other aminopeptidase inhibitor)

Procedure:

-

Dissect hippocampi from mouse pups in ice-cold dissection medium.

-

Cut 350 µm thick transverse slices using a vibratome.

-

Place slices onto Millicell inserts in six-well plates containing culture medium.

-

Incubate at 37°C in a 5% CO2 incubator.

-

After 24-48 hours, apply lentiviral vectors directly to the surface of the slices.

-

Allow for viral expression for 3-5 days.

-

Treat slices with the aminopeptidase inhibitor (e.g., RB150) for the desired duration.

-

Fix and image slices for dendritic spine analysis.

Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol is the standard method for assessing long-term potentiation (LTP) in hippocampal slices, a key measure of synaptic plasticity.

Materials:

-

Acute hippocampal slices (300-400 µm) from adult rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber with perfusion system

-

Bipolar stimulating electrode

-

Glass recording microelectrode filled with aCSF

-

Amplifier and data acquisition system

-

Aminopeptidase inhibitor of choice

Procedure:

-

Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Establish a stable baseline fEPSP by delivering single pulses at low frequency (e.g., 0.05 Hz).

-

Apply the aminopeptidase inhibitor to the perfusion bath and record a new baseline.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).

-

Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Conclusion

While direct evidence for the effects of aminopeptidase inhibitors on LTP and LTD is still emerging, their demonstrated ability to modulate dendritic spine morphology strongly suggests a significant role in the regulation of synaptic plasticity. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for further investigation into this promising class of compounds for the treatment of neurological disorders associated with synaptic deficits. Future research should focus on obtaining direct electrophysiological evidence of the effects of these inhibitors on synaptic transmission and plasticity, as well as further elucidating the downstream signaling cascades involved.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Aminopeptidase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a generalized protocol for in vivo studies of a hypothetical aminopeptidase inhibitor, referred to as "Aminopeptidase-IN-1". As of the latest search, "this compound" is not a specifically characterized compound in publicly available scientific literature. Therefore, this protocol is a representative template based on common practices for evaluating novel enzyme inhibitors in vivo. Researchers should adapt this protocol based on the specific physicochemical properties, in vitro potency, and intended therapeutic application of their specific aminopeptidase inhibitor.

Introduction to Aminopeptidases and Their Inhibition

Aminopeptidases are a class of exopeptidase enzymes that play a crucial role in various physiological processes by cleaving amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are found in a wide range of organisms and are involved in protein maturation and turnover, digestion, and the regulation of bioactive peptides.[1][3] Dysregulation of aminopeptidase activity has been implicated in several pathologies, including cancer, hypertension, and inflammatory diseases, making them attractive targets for therapeutic intervention.[4]

Aminopeptidase inhibitors are compounds that block the catalytic activity of these enzymes. By doing so, they can modulate physiological pathways that are dependent on aminopeptidase activity. For instance, inhibiting overexpressed aminopeptidases in cancer cells can disrupt tumor growth and proliferation. This document outlines a detailed protocol for the in vivo evaluation of a novel aminopeptidase inhibitor.

Signaling Pathways Involving Aminopeptidases

Aminopeptidases can influence cellular signaling through various mechanisms. For example, Aminopeptidase N (APN/CD13) has been shown to be linked to signal transduction pathways in monocytes. Ligation of APN/CD13 can trigger an increase in intracellular calcium and activate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38. This suggests that inhibiting aminopeptidases could modulate inflammatory responses and cell proliferation mediated by these pathways.

References

Application Notes and Protocols for Studying Alzheimer's Disease Models Using Aminopeptidase A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction